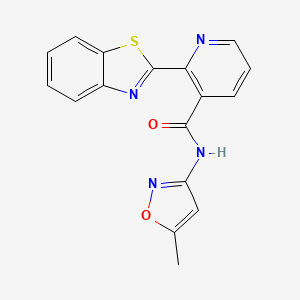

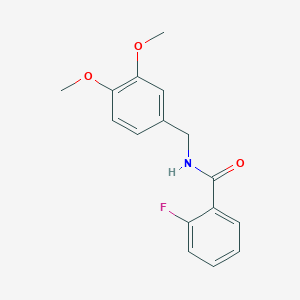

N-(3,4-dimethoxybenzyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

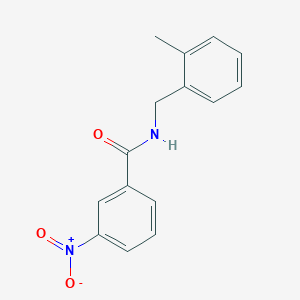

“N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is substituted with a 3,4-dimethoxybenzyl group (a benzene ring with two methoxy groups and one benzyl group) and a fluorine atom .

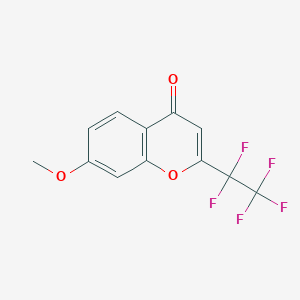

Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” would be characterized by the presence of a benzamide core structure, a 3,4-dimethoxybenzyl substituent, and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” would depend on its molecular structure. For instance, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

- This compound has been evaluated as part of the Flavouring Group Evaluation 94 (FGE.94Rev2) by the European Food Safety Authority (EFSA) . While it falls under the category of aliphatic amines and amides, its specific flavor profile and potential applications in food and fragrance industries warrant further investigation.

- Organic crystals with efficient nonlinear optical (NLO) properties are in demand for applications in optical switching and communications. Research on compounds like N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide could contribute to this field .

- Benzimidazole derivatives have yielded several drugs, including Albendazole, Mebendazole, and Omeprazole. Optimization of substituents around the benzimidazole nucleus has led to these pharmaceuticals. Investigating the potential of our compound in drug development is essential .

- The compound’s corrosion inhibition behavior on mild steel in acidic media (e.g., sulfuric acid and hydrochloric acid) is worth exploring. Electrochemical techniques can provide insights into its effectiveness .

Flavor and Fragrance Research

Nonlinear Optical Properties

Drug Development

Corrosion Inhibition

Mecanismo De Acción

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets, such as dopamine receptors or monoamine oxidase.

Mode of Action

Considering its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar way. For instance, it could bind to dopamine receptors, mimicking the action of dopamine, or it could inhibit monoamine oxidase, an enzyme that breaks down dopamine.

Pharmacokinetics

Its degree of lipophilicity, which can influence these properties, is suggested to be high, allowing it to diffuse easily into cells .

Result of Action

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDOGXHYMVAYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)

![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)

![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)

![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)

![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)